3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione
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Overview
Description
3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, bromination reactions can be employed to introduce bromine atoms at the 3 and 5 positions. Subsequent alkylation reactions can be used to add the ethyl and methyl groups at the 2 and 6 positions, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using robust and scalable methods. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, 3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione can be used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for further functionalization.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: In medicine, the compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione: is structurally similar to other pyrazole derivatives, such as this compound and this compound.
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of bromine and methyl groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C9H8Br2N2O2 |
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Molecular Weight |
335.98 g/mol |
IUPAC Name |
1,7-dibromo-6-ethyl-2-methylpyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C9H8Br2N2O2/c1-3-5-7(11)12-6(10)4(2)8(14)13(12)9(5)15/h3H2,1-2H3 |
InChI Key |
KTKCAMQYVGICKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C(=O)N2C1=O)C)Br)Br |
Origin of Product |
United States |
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